molecular formula C10H12N2O3 B14837237 2-(Aminomethyl)-5-cyclopropoxynicotinic acid

2-(Aminomethyl)-5-cyclopropoxynicotinic acid

Cat. No.: B14837237
M. Wt: 208.21 g/mol
InChI Key: CDRVNUSTWWPPFF-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-cyclopropoxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of an aminomethyl group attached to the 2-position and a cyclopropoxy group attached to the 5-position of the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-cyclopropoxynicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-cyclopropoxynicotinic acid with formaldehyde and ammonia under controlled conditions to introduce the aminomethyl group. The reaction typically requires a catalyst and is carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity. The final product is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-cyclopropoxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(Aminomethyl)-5-cyclopropoxynicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-cyclopropoxynicotinic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopropoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-5-methoxynicotinic acid
  • 2-(Aminomethyl)-5-ethoxynicotinic acid
  • 2-(Aminomethyl)-5-propoxynicotinic acid

Comparison

Compared to its analogs, 2-(Aminomethyl)-5-cyclopropoxynicotinic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-(aminomethyl)-5-cyclopropyloxypyridine-3-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c11-4-9-8(10(13)14)3-7(5-12-9)15-6-1-2-6/h3,5-6H,1-2,4,11H2,(H,13,14)

InChI Key

CDRVNUSTWWPPFF-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)CN)C(=O)O

Origin of Product

United States

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